

An In-depth Technical Guide to **Imidazo[2,1-b]thiazol-6-ylmethanamine**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Imidazo[2,1-b]thiazol-6-ylmethanamine*

Cat. No.: *B1309308*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Imidazo[2,1-b]thiazol-6-ylmethanamine**, a heterocyclic amine with significant potential in medicinal chemistry and drug discovery. The document details its chemical identity, synthesis, and known biological activities, with a focus on its derivatives that have been explored for various therapeutic applications.

Chemical Identity

IUPAC Name: (imidazo[2,1-b]thiazol-6-yl)methanamine

CAS Number: 449799-30-8

The hydrochloride salt of this compound, **Imidazo[2,1-b]thiazol-6-ylmethanamine hydrochloride**, is also commonly referenced in scientific literature.

IUPAC Name (Hydrochloride): (imidazo[2,1-b]thiazol-6-yl)methanamine;hydrochloride

CAS Number (Hydrochloride): 1093630-29-5[[1](#)]

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C6H7N3S	Generic
Molecular Weight	153.21 g/mol	Generic
Molecular Formula (HCl)	C6H8CIN3S	[2]
Molecular Weight (HCl)	189.67 g/mol	[2]

Synthesis and Experimental Protocols

The synthesis of the imidazo[2,1-b]thiazole scaffold is a well-established process in medicinal chemistry.[\[3\]](#) A general synthetic pathway often involves the reaction of a 2-aminothiazole derivative with an α -halocarbonyl compound.

General Synthesis of Imidazo[2,1-b]thiazole Derivatives

A common method for the synthesis of the imidazo[2,1-b]thiazole core involves the cyclocondensation of 2-aminothiazole with an α -haloketone. The following is a representative protocol for the synthesis of a substituted imidazo[2,1-b]thiazole, which can be further modified to produce **Imidazo[2,1-b]thiazol-6-ylmethanamine**.

Experimental Protocol: Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole

- Preparation of α -bromo-4-(methylsulfonyl)acetophenone: 4-(Methylsulfonyl)acetophenone is brominated using bromine in chloroform at room temperature to yield α -bromo-4-(methylsulfonyl)acetophenone.
- Cyclization: The resulting α -bromo-4-(methylsulfonyl)acetophenone is then treated with 2-aminothiazole to yield 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole.[\[2\]](#)

Further functionalization at the 6-position would be required to introduce the methanamine group. This could potentially be achieved through a multi-step process involving formylation followed by reductive amination.

Below is a visual representation of a general synthesis workflow for imidazo[2,1-b]thiazole derivatives.

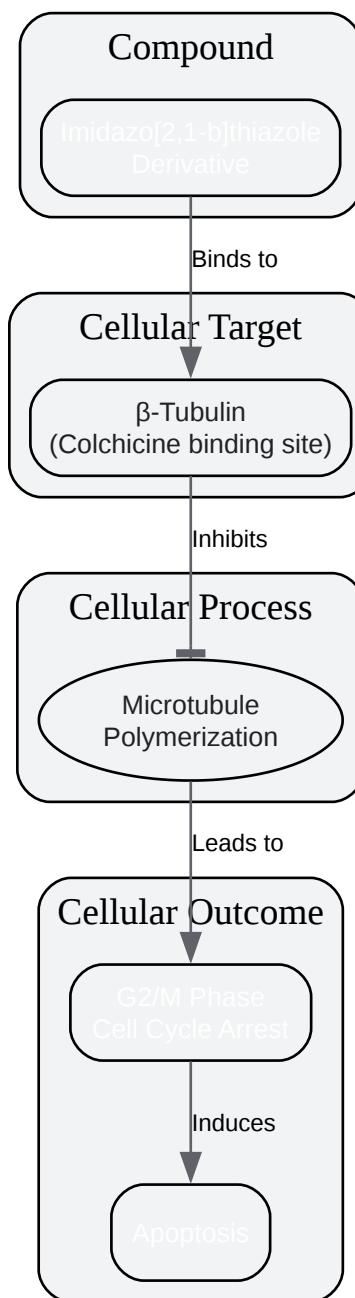
[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **Imidazo[2,1-b]thiazol-6-ylmethanamine**.

Biological Activities and Potential Therapeutic Applications

The imidazo[2,1-b]thiazole scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.^[3] These include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.^{[4][5]}

Anticancer Activity


Numerous derivatives of imidazo[2,1-b]thiazole have been investigated for their potential as anticancer agents.^[6] A significant mechanism of action for some of these derivatives is the inhibition of tubulin polymerization, a critical process in cell division.

Quantitative Data on Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives

Compound	Cancer Cell Line	IC50 (μM)	Mechanism of Action	Reference
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d)	A549 (Lung)	1.08	Tubulin polymerization inhibitor	[7]
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d)	-	1.68	Tubulin polymerization inhibition	[7]
N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)	-	0.08	Selective COX-2 inhibitor	[2][8]
Imidazo[2,1-b]thiazole-based aryl hydrazone (9i)	MDA-MB-231 (Breast)	1.65	Induces apoptosis, G0/G1 cell cycle arrest	[9]
Imidazo[2,1-b]thiazole-based aryl hydrazone (9m)	MDA-MB-231 (Breast)	1.12	Induces apoptosis, G0/G1 cell cycle arrest	[9]

Signaling Pathway: Inhibition of Tubulin Polymerization

Certain imidazo[2,1-b]thiazole derivatives exert their anticancer effects by binding to the colchicine binding site on β -tubulin. This interaction disrupts the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).^[7]

[Click to download full resolution via product page](#)

Caption: Signaling pathway for tubulin polymerization inhibition by imidazo[2,1-b]thiazole derivatives.

Antimicrobial Activity

Derivatives of imidazo[2,1-b]thiazole have also demonstrated promising activity against various microbial pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA).

Quantitative Data on Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives

Compound Class	Microorganism	MIC90 (µg/mL)	Mechanism of Action	Reference
5,6-dihydroimidazo[2,1-b]thiazoles	MRSA	3.7	Inhibition of DNA gyrase	[10] [11]

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of imidazo[2,1-b]thiazole derivatives is typically evaluated using standard methods such as the broth microdilution assay to determine the minimum inhibitory concentration (MIC).

- Preparation of Bacterial Inoculum: A standardized suspension of the target microorganism (e.g., MRSA) is prepared.
- Serial Dilution: The test compounds are serially diluted in a multi-well plate containing growth medium.
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plate is incubated under appropriate conditions for bacterial growth.
- Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Certain imidazo[2,1-b]thiazole derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.^[2] This suggests their potential as a new class of anti-inflammatory agents with a potentially improved side-effect profile compared to non-selective NSAIDs.

Conclusion

Imidazo[2,1-b]thiazol-6-ylmethanamine and its derivatives represent a versatile and promising scaffold in drug discovery. The core structure has been successfully modified to yield compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial for the development of new therapeutic agents based on this privileged heterocyclic system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Imidazo[2,1-b]thiazole-1,4-DHPs and neuroprotection: preliminary study in hits searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride | 1093630-29-5 [smolecule.com]
- 5. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b] [1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents | MDPI [mdpi.com]
- 6. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Imidazo[2,1-b]thiazol-6-ylmethanamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1309308#imidazo-2-1-b-thiazol-6-ylmethanamine-iupac-name-and-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

